氯吡格雷杂质 7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

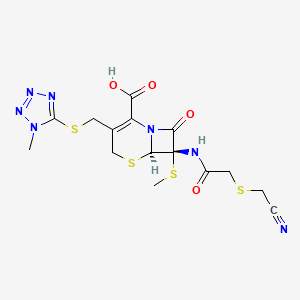

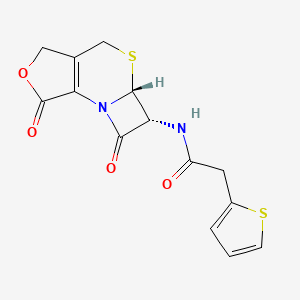

Clopidogrel Impurity 7 is a chemical compound with the molecular formula C16H18ClNO5S2 and a molecular weight of 403.9 . Its chemical name is 5-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine-3-sulfonic acid .

Synthesis Analysis

The synthesis of Clopidogrel Impurity 7 involves several steps. According to a patent , the starting raw material is o-chlorobenzene glycine, which undergoes esterification to obtain racemic O-chlorobenzene glycine methyl ester. This is then split with tartrate to obtain R-(-)-O-chlorobenzene glycine methyl ester. The reaction with thiophene ethanol p-toluenesulfonic esters, followed by hydrochloric acid salification, yields ®-2-(2 thiophene ethyl amine base) (2-chloro-phenyl-) methyl acetate hydrochloride. Finally, formaldehyde cyclization produces the localized impurity of clopidogrel liquid phase .

Molecular Structure Analysis

The molecular structure of Clopidogrel Impurity 7 is complex, with several functional groups. It includes a chlorophenyl group, a methoxy group, a hexahydrothieno pyridine ring, and a sulfonic acid group .

Chemical Reactions Analysis

Clopidogrel Impurity 7, like other pharmaceutical compounds, can undergo various chemical reactions. For instance, it can be subjected to acid and alkali hydrolysis, oxidation, and photodegradation . The exact reactions and their outcomes would depend on the specific conditions and reagents used.

科学研究应用

-

Pharmaceutical Analysis

- Clopidogrel and its impurities have been studied using capillary electrophoresis . The method involved a reversed phase high performance liquid chromatographic (RP-HPLC) method for the analysis of clopidogrel bisulfate . The chromatographic conditions comprised of a reversible phase C18 column with a mobile phase consisting of a mixture of 50 mM potassium di-hydrogen phosphate and acetonitrile . The flow rate was 1ml/min, the detection was carried out at 247 nm and the retention time of clopidogrel was 6.5 min .

- The method was validated for accuracy, precision and robustness . The results indicate that the drugs are susceptible to degradation in different conditions . All the peaks of degraded products were resolved from the active pharmaceutical ingredient with significant different retention times .

-

Quality Control

-

Chemical Transformation

-

High-Performance Thin-Layer Chromatography (HPTLC)

- An HPTLC assay method for clopidogrel in bulk drugs has been described . The method employed TLC aluminium plates precoated with silica gel 60F-254 as the stationary phase . The solvent system consisted of toluene: methanol: triethylamine (6.5: 4.0: 0.1 v/v/v) . The system was found to give a compact spot for clopidogrel (Rf value of 0.40 ± 0.010) . Densitometric analysis of Clopidogrel was carried out in the absorbance mode at 254 nm . The linear regression analysis data for the calibration plots showed good linear relationship with r2 = 0.888 with respect to peak area in the concentration range 30 - 120 ng/spot .

-

Capillary Zone Electrophoresis (CZE)

-

Anti-Platelet Therapy

- Resistance to an anti-platelet agent clopidogrel (CLP) and the growing number of products with the drug cause the need for comparison of their quality to assure patients safe and effective treatment . Therefore, the aim of the study was to compare in vitro dissolution kinetics of CLP immediate-release tablets, commonly used in anti-platelet therapy .

-

Pharmaceutical Formulation Development

- Clopidogrel and its impurities are used in the development of pharmaceutical formulations . The stability of these formulations is tested under various conditions, including acid and alkali hydrolysis, oxidation, and photodegradation . The results of these tests can help in the development of more stable and effective pharmaceutical products .

-

Drug Interaction Studies

-

Environmental Impact Studies

-

Pharmacokinetic Studies

-

Toxicological Studies

-

Pharmacodynamic Studies

属性

CAS 编号 |

444728-13-6 |

|---|---|

产品名称 |

Clopidogrel Impurity 7 |

分子式 |

C15H15ClN2OS |

分子量 |

306.82 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[(3R,4S)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B601295.png)

![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate;ethoxyethane](/img/structure/B601298.png)

![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B601300.png)

![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601301.png)

![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)